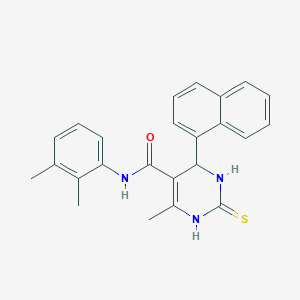

N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,3-Dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a naphthalen-1-yl substituent at position 4, a 2,3-dimethylphenyl group on the carboxamide moiety, and a thioxo (sulfanylidene) group at position 2. The compound’s stereochemistry and crystallographic data are often resolved using SHELX programs, which are widely employed for small-molecule refinement and structural validation .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-14-8-6-13-20(15(14)2)26-23(28)21-16(3)25-24(29)27-22(21)19-12-7-10-17-9-4-5-11-18(17)19/h4-13,22H,1-3H3,(H,26,28)(H2,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUONHKGMEUWOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC4=CC=CC=C43)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted aniline and a naphthalene derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities which include:

- Antibacterial Activity : Research indicates that tetrahydropyrimidine derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies have reported considerable activity against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives showing zones of inhibition comparable to standard antifungal agents like fluconazole .

- Antitumor Potential : Tetrahydropyrimidine derivatives are recognized for their potential as anticancer agents. Some studies suggest that modifications at the fifth position of the pyrimidine ring enhance their anticancer activity against various cancer cell lines .

Case Studies

Several studies have documented the efficacy and applications of tetrahydropyrimidine derivatives:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydropyrimidine-5-carboxamides, where variations in aryl substituents and functional groups modulate physicochemical and biological properties. Key analogs are compared below:

Substituent Variations and Structural Analogues

Structural and Electronic Properties

- Naphthalen-1-yl vs.

- Thioxo vs. Oxo Groups : The sulfanylidene group (C=S) in the target compound and analogs offers stronger hydrogen-bond acceptor capacity compared to oxo (C=O) derivatives , which may influence enzyme inhibition or crystal packing.

- Electron-Withdrawing Groups (e.g., chloro in ): Improve metabolic stability and modulate electronic effects on the pyrimidine core.

Biological Activity

N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including research findings and case studies.

- Molecular Formula : C24H23N3O2S

- Molecular Weight : 385.467 g/mol

- IUPAC Name : this compound

- SMILES Notation : Cc1ccc(cc1C)C(=S)N(C(=O)Nc2ccc(cc2)C)C(=O)N(C)C

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Several studies have reported that tetrahydropyrimidine derivatives exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have shown effectiveness against glioma and breast cancer cell lines .

- Antimicrobial Properties : Research indicates that certain tetrahydropyrimidine compounds possess antimicrobial activity. The presence of the naphthalene moiety is believed to enhance this activity by interacting with microbial membranes .

- Anti-inflammatory Effects : Some studies suggest that compounds with a similar structure can inhibit inflammatory pathways, potentially through the modulation of cytokine release and reduction of oxidative stress markers .

Study 1: Anticancer Activity

A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that compounds with naphthalene substitutions exhibited potent cytotoxicity against human glioblastoma cells. The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

Study 2: Antimicrobial Efficacy

In a screening assay against various bacterial strains (including E. coli and S. aureus), the compound showed significant inhibition zones compared to control antibiotics. The study highlighted the importance of the sulfanylidene group in enhancing membrane permeability and disrupting bacterial cell wall synthesis.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.